molecular formula C19H21ClN4O2S B2538086 4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine CAS No. 2415511-23-6

4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine

Cat. No.: B2538086
CAS No.: 2415511-23-6
M. Wt: 404.91
InChI Key: RPPYWQULYRFPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed .

Scientific Research Applications

4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine apart is its combination of the octahydropyrrolo[3,4-c]pyrrole core with the chlorobenzenesulfonyl and cyclopropylpyrimidine groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c20-16-3-5-17(6-4-16)27(25,26)24-10-14-8-23(9-15(14)11-24)19-7-18(13-1-2-13)21-12-22-19/h3-7,12-15H,1-2,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYWQULYRFPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.